An In-depth Technical Guide to Methyl 2-(2,4-dimethoxyphenyl)acetate (CAS: 55954-25-1)
An In-depth Technical Guide to Methyl 2-(2,4-dimethoxyphenyl)acetate (CAS: 55954-25-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-(2,4-dimethoxyphenyl)acetate, a key chemical intermediate. It covers its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and its applications in synthetic organic chemistry, particularly in the context of pharmaceutical development.
Introduction and Overview
Methyl 2-(2,4-dimethoxyphenyl)acetate, with the CAS number 55954-25-1, is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure, featuring a dimethoxy-substituted phenyl ring and a methyl ester functional group, makes it a versatile precursor for the construction of more complex molecular architectures. This guide aims to provide researchers and drug development professionals with the essential technical information required for the effective utilization of this compound in a laboratory setting.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Methyl 2-(2,4-dimethoxyphenyl)acetate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 55954-25-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1] |
| Physical State | Solid | [2] |
| IUPAC Name | methyl 2-(2,4-dimethoxyphenyl)acetate | [2] |
Synthesis Protocol: Fischer Esterification
Methyl 2-(2,4-dimethoxyphenyl)acetate is most commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 2,4-dimethoxyphenylacetic acid, using methanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Rationale for Experimental Choices
The choice of Fischer esterification is based on its reliability, the use of readily available and inexpensive reagents (methanol and a strong acid catalyst like sulfuric acid), and straightforward work-up procedures. Using methanol as both the reactant and the solvent ensures a large excess, effectively shifting the reaction equilibrium towards the product side. Sulfuric acid is a highly effective catalyst for this transformation due to its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards nucleophilic attack by methanol. The work-up procedure is designed to neutralize the acid catalyst, remove the excess methanol and water, and isolate the desired ester.
Step-by-Step Experimental Procedure
Materials:
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2,4-dimethoxyphenylacetic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Deionized water
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyphenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which can also serve as the solvent).
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Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
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Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C, the boiling point of methanol). Maintain the reflux with stirring for a period of 4-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
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Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Remove the bulk of the methanol using a rotary evaporator.
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Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the crude product. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(2,4-dimethoxyphenyl)acetate.
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Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Caption: Role of Methyl 2-(2,4-dimethoxyphenyl)acetate as a precursor for pharmaceutical scaffolds.
Safety, Handling, and Disposal
As a laboratory chemical, Methyl 2-(2,4-dimethoxyphenyl)acetate should be handled with appropriate care.
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Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, regional, and national regulations. It may be possible to dispose of it by incineration in a licensed facility.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
